![molecular formula C20H21NO4 B2364259 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde CAS No. 2094554-12-6](/img/structure/B2364259.png)
3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde, also known as BPMM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidines and has a molecular formula of C21H21NO4.
Mécanisme D'action
The mechanism of action of 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde involves the inhibition of certain enzymes and proteins that are involved in the development and progression of various diseases. 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that regulate gene expression and are involved in the development of cancer.
Biochemical and Physiological Effects
3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating certain signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. However, one limitation is that it is a highly reactive compound that can undergo oxidation and other chemical reactions if not handled properly.
Orientations Futures
There are many possible future directions for research on 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the identification of new therapeutic applications for 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde, particularly in the treatment of neurodegenerative disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde in humans.
In conclusion, 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde is a chemical compound that has shown great potential for therapeutic applications in various fields of medicine. Its anti-inflammatory, anti-tumor, and anti-cancer properties make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.
Méthodes De Synthèse
3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde can be synthesized through a multi-step process that involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-benzoylpyrrolidine-3-methanol in the presence of a base such as potassium carbonate. The resulting product is then oxidized using a mild oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde.
Applications De Recherche Scientifique
3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde has also been shown to have potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
3-[(1-benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-24-18-8-7-15(13-22)11-19(18)25-14-16-9-10-21(12-16)20(23)17-5-3-2-4-6-17/h2-8,11,13,16H,9-10,12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIZZOLFMGIWLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2CCN(C2)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2364177.png)
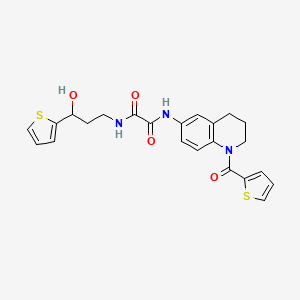
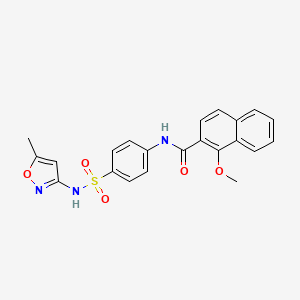

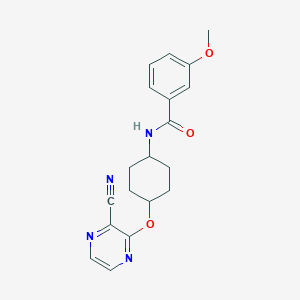
![N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanesulfonamide](/img/structure/B2364187.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2364188.png)
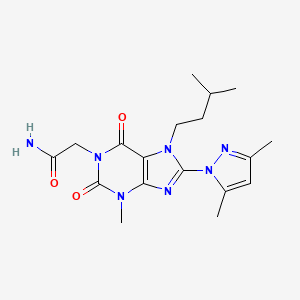
![(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2364190.png)
![6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-N-methylpyridine-3-carboxamide](/img/structure/B2364193.png)
![3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid](/img/structure/B2364196.png)
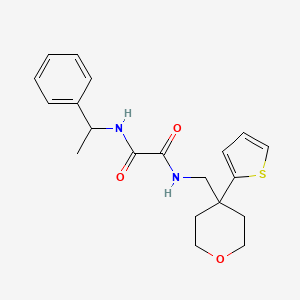
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2364198.png)
![8-Ethyl-1-(4-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2364199.png)